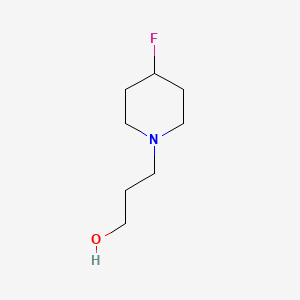
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethyl group, and a methyl ester group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Substituents: The ethyl group can be introduced through alkylation reactions, while the amino group can be introduced through amination reactions.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, followed by purification steps such as crystallization or distillation.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, which can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated system, which allows for the delocalization of electrons.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methyl-3-thiophenecarboxylic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-4-ethyl-3-thiophenecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Amino-3-thiophenecarboxylic acid methyl ester: Lacks the ethyl group.
Uniqueness
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H11NO2S |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
methyl 2-amino-4-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-5-4-12-7(9)6(5)8(10)11-2/h4H,3,9H2,1-2H3 |
InChI-Schlüssel |
ZIJKPIBKOYUOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=C1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


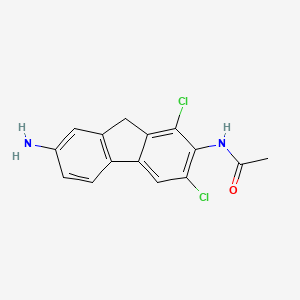
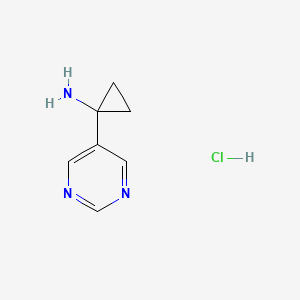
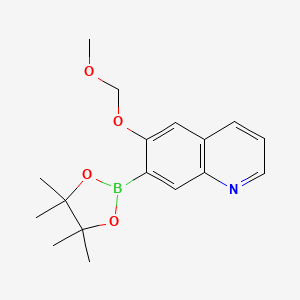
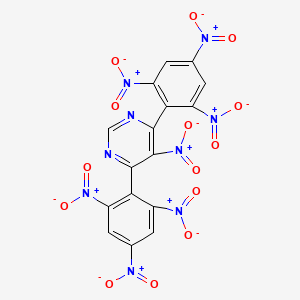
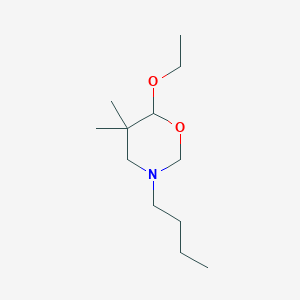
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
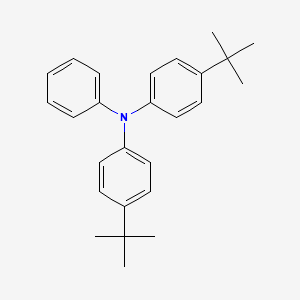
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)

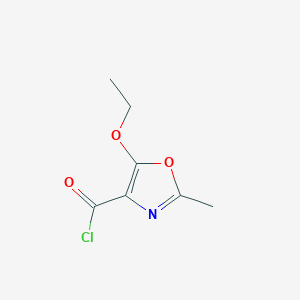
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)
